Lipophilicity (XLogP3) Comparison: 6-tert-butyl vs. 2-tert-butyl Positional Isomer and Di-substituted Analog
The computed lipophilicity of 6-tert-butyl-1H-pyrimidin-4-one (XLogP3 = 1) is identical to its 2-tert-butyl positional isomer, but a direct comparison with the 2,6-di-tert-butyl analog reveals a critical differentiation point for lead optimization. The di-substituted analog (XLogP3 = 2.4) is significantly more lipophilic, which can lead to higher metabolic clearance and lower solubility. Selecting the mono-substituted 6-tert-butyl variant provides a precise balance of lipophilicity for membrane permeability without the potential developability liabilities associated with a further 4.4-fold increase in logP [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1 |
| Comparator Or Baseline | 2-tert-butyl-1H-pyrimidin-6-one (XLogP3 = 1); 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one (XLogP3 = 2.4) |
| Quantified Difference | 0 (vs. 2-isomer); 1.4 logP units lower (vs. 2,6-di-isomer, i.e., ~4.4x less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
This quantifiable difference matters for procurement because it allows medicinal chemists to optimize lipophilicity within a narrow window, avoiding the excessive logP of the di-substituted analog, which is often associated with poor solubility and higher off-target binding risks.
- [1] PubChem. Computed Properties XLogP3 for CID 135502019 (target), CID 12258917 (2-isomer), CID 135479012 (2,6-di-isomer). National Center for Biotechnology Information, 2026. View Source
